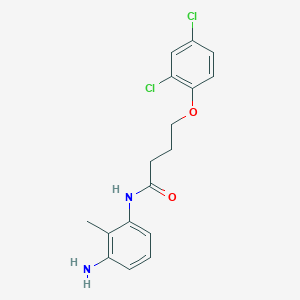

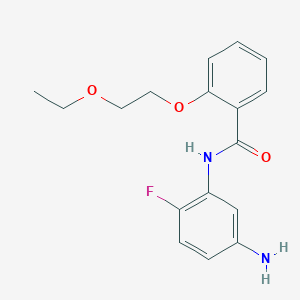

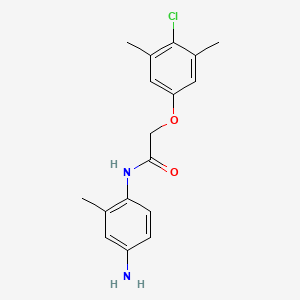

![molecular formula C18H21FN2O2 B1385132 N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide CAS No. 1020053-99-9](/img/structure/B1385132.png)

N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide, commonly referred to as 5-AFTB, is an important compound in the field of synthetic organic chemistry. It is a derivative of the widely used aminophenol family of compounds, and its unique structure makes it a versatile building block for a variety of applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Radioligand Potential :N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide ([(18)F]2) is a notable ligand for peripheral benzodiazepine receptor (PBR), yet its instability in vivo led to the synthesis of a deuterium-substituted analogue, aiming to reduce the metabolic rate without altering its binding affinity for PBR. This substitution resulted in slower defluorination rates in the brain of mice and suggested possible species differences between rodents and primates in the PET imaging of the monkey brain (Zhang et al., 2005).

Herbicidal Activity :Compounds based on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were designed, synthesized, and exhibited significant herbicidal activities against dicotyledonous weeds, with certain compounds showing promising pre-emergence and post-emergence herbicidal activities (Wu et al., 2011).

Chemoselective Acetylation in Drug Synthesis :N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, underwent chemoselective monoacetylation with Novozym 435 as the catalyst. This synthesis is crucial as it provides an irreversible and kinetically controlled reaction pathway, essential for efficient drug synthesis (Magadum & Yadav, 2018).

Biological and Pharmacological Properties

Hydrogen Bond Studies and Molecular Structure :The molecular structure and electronic behavior of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were elucidated through NMR experiments and X-ray crystallography, revealing the presence and significance of intra- and intermolecular hydrogen bonds in these compounds (Romero & Angela Margarita, 2008).

Pharmacological Assessment of Novel Acetamide Derivatives :Derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide were synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Compounds with bromo, tert-butyl, and nitro groups on the phenoxy nucleus exhibited notable biological activities (Rani et al., 2016).

Nitrosylated and Nitrated Derivatives :Bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers were studied for their phytotoxic metabolites and their effect on gene expression in Arabidopsis thaliana, highlighting their potential in agricultural applications (Girel et al., 2022).

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(2-tert-butylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-18(2,3)13-6-4-5-7-16(13)23-11-17(22)21-15-10-12(20)8-9-14(15)19/h4-10H,11,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTMCWWOOSPYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)

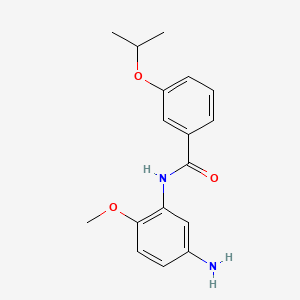

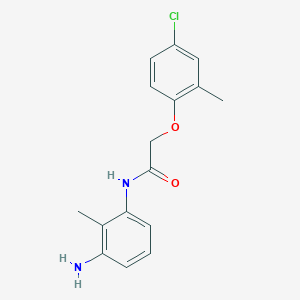

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)